Product packaging for ELN-441958(Cat. No.:CAS No. 913064-47-8)

ELN-441958

Cat. No.: B1671178
CAS No.: 913064-47-8
M. Wt: 501.0 g/mol
InChI Key: ARYQHSWJGHCGJS-UHFFFAOYSA-N
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Description

Specificity and Affinity

ELN 441958 demonstrates high affinity and specificity for the bradykinin (B550075) B1 receptor. It acts as a potent, neutral, and competitive antagonist. nih.govcenmed.comwikipedia.orgctdbase.orguni.lulabsolu.cactdbase.orgnih.gov Studies have shown that ELN 441958 competitively inhibits the binding of the B1 agonist ligand [(3)H]desArg(10)-kallidin ([(3)H]DAKD) to IMR-90 human fibroblast membranes. The compound exhibits a high binding affinity, with a K_i value of 0.26 ± 0.02 nM. mims.comnih.govcenmed.comwikipedia.orgctdbase.orguni.lulabsolu.canih.gov Crucially, ELN 441958 is highly selective for B1 receptors over B2 receptors, as evidenced by its potent antagonism of DAKD-induced calcium mobilization in IMR-90 cells, while showing no significant antagonism of bradykinin-induced calcium mobilization. mims.comnih.gov

Table 1: Binding Affinity of ELN 441958 to Human Bradykinin B1 Receptor

ParameterValue (Mean ± SEM)Cell Line/MembraneAgonist LigandReference
K_i0.26 ± 0.02 nMIMR-90 human fibroblast membranes[(3)H]desArg(10)-kallidin ([(3)H]DAKD) mims.comnih.govcenmed.comwikipedia.orgctdbase.orguni.lulabsolu.canih.gov

Species Selectivity

A notable characteristic of ELN 441958 is its differential potency across species. The compound exhibits greater potency at primate B1 receptors compared to rodent B1 receptors. The rank order of potency (K_B, nanomolar) is human (0.12 ± 0.02) ≈ rhesus monkey (0.24 ± 0.01) > rat (1.5 ± 0.4) > mouse (14 ± 4). This species selectivity suggests its relevance for translational studies in primate models. mims.comnih.govwikipedia.org

Table 2: Species-Dependent Potency (K_B) of ELN 441958 at B1 Receptors

SpeciesK_B (nanomolar, Mean ± SEM)Reference
Human0.12 ± 0.02 mims.comnih.govwikipedia.org
Rhesus Monkey0.24 ± 0.01 mims.comnih.govwikipedia.org
Rat1.5 ± 0.4 mims.comnih.govwikipedia.org
Mouse14 ± 4 mims.comnih.govwikipedia.org

In Vitro Stability and Permeability

In vitro assessments have indicated that ELN 441958 possesses favorable permeability and metabolic stability. These properties are consistent with the potential for high oral exposure, as observed in pharmacokinetic studies in rats and rhesus monkeys. mims.comwikipedia.org

Investigation of Downstream Signaling Cascades Affected by B1 Receptor Antagonism

Bradykinin receptors, specifically B1 (BDKRB1) and B2 (BDKRB2), are members of the G protein-coupled receptor (GPCR) family and play significant roles in various physiological and pathophysiological processes, including pain and inflammation. nih.govidrblab.net The activation of these receptors triggers specific intracellular signaling pathways.

Receptor Coupling and General Pathways

Both BDKRB1 and BDKRB2 are known to be coupled with the activation of the protein kinase C (PKC)/calcium and mitogen-activated protein kinase (MAPK) pathways, while also inhibiting the cyclic AMP (cAMP)/protein kinase A (PKA) pathway. While BDKRB2 is constitutively expressed in healthy tissues, BDKRB1 expression is typically induced under inflammatory conditions. nih.gov

Effects on PTGS2 Expression

Research investigating the role of ELN 441958 in modulating downstream signaling has included studies on prostaglandin-endoperoxide synthase 2 (PTGS2) expression in human amnion fibroblasts. These studies aimed to elucidate the specific involvement of B1 receptor antagonism in inflammatory responses.

It was observed that des-Arg(10)-kallidin (DABK), a specific agonist for the B1 receptor, induced PTGS2 mRNA and protein expression in human amnion fibroblasts. This induction was effectively blocked by the BDKRB1 antagonist ELN-441958 (1 µM). In contrast, this compound did not inhibit bradykinin (BK)-induced PTGS2 mRNA and protein expression, which was instead suppressed by the BDKRB2 antagonist icatibant (B549190). These findings underscore the selective action of ELN 441958 on the B1 receptor and its specific role in B1 receptor-mediated signaling pathways.

Table 3: Effect of ELN 441958 on PTGS2 Expression in Human Amnion Fibroblasts

AgonistAntagonist (1 µM)PTGS2 mRNA ExpressionPTGS2 Protein ExpressionReference
des-Arg(10)-kallidin (DABK, 0.1 µM)This compound (BDKRB1 antagonist)BlockedBlocked
des-Arg(10)-kallidin (DABK, 0.1 µM)Icatibant (BDKRB2 antagonist)Failed to blockFailed to block
Bradykinin (BK, 0.1 µM)This compound (BDKRB1 antagonist)Failed to blockFailed to block
Bradykinin (BK, 0.1 µM)Icatibant (BDKRB2 antagonist)BlockedBlocked

Role of MAPK Pathway

The MAPK pathway, encompassing p38, ERK1/2, and JNK, is a crucial signal transduction cascade that can be activated by bradykinin receptors. This pathway plays a fundamental role in various cellular processes, including cell proliferation, differentiation, and immune responses. The activation of either BDKRB1 or BDKRB2 can converge to activate the MAPK pathway, indicating its central position in the downstream effects of bradykinin receptor signaling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H29ClN4O2 B1671178 ELN-441958 CAS No. 913064-47-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-2-[3-(9-pyridin-4-yl-3,9-diazaspiro[5.5]undecane-3-carbonyl)phenyl]-3H-isoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29ClN4O2/c30-25-6-2-4-22-20-34(28(36)26(22)25)24-5-1-3-21(19-24)27(35)33-17-11-29(12-18-33)9-15-32(16-10-29)23-7-13-31-14-8-23/h1-8,13-14,19H,9-12,15-18,20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARYQHSWJGHCGJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CCN(CC2)C(=O)C3=CC(=CC=C3)N4CC5=C(C4=O)C(=CC=C5)Cl)C6=CC=NC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913064-47-8
Record name ELN-441958
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0913064478
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ELN-441958
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G62X909Y89
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Eln 441958: Detailed Research Findings

ELN 441958 is a potent, neutral, competitive, and selective bradykinin (B550075) B1 receptor antagonist that has been extensively studied in preclinical models nih.govmedchemexpress.comfishersci.fimybiosource.com. Its chemical structure is a novel benzamide (B126) derivative nih.gov.

Key Pharmacological Profile of ELN 441958:

Binding Affinity: ELN 441958 competitively inhibits the binding of the B1 agonist ligand [(3)H]des-Arg10-kallidin ([(3)H]DAKD) to IMR-90 human fibroblast membranes with high affinity, demonstrating a Ki value of 0.26 ± 0.02 nM against the native human bradykinin B1 receptor nih.govmedchemexpress.comfishersci.fimybiosource.com.

Receptor Selectivity: The compound exhibits high selectivity for the B1 receptor over the B2 receptor, as it potently antagonizes des-Arg10-kallidin-induced calcium mobilization in IMR-90 cells but does not inhibit the activation of the human bradykinin B2 receptor at concentrations up to 10 µM nih.govncats.io. Furthermore, ELN 441958 demonstrates significant selectivity over human μ- and δ-opioid receptors, being >500-fold and >2000-fold selective, respectively ncats.io.

Species Selectivity: ELN 441958 shows selectivity for primate B1 receptors over rodent B1 receptors. Its rank order potency (KB, nanomolar) is human (0.12 ± 0.02) ≈ rhesus monkey (0.24 ± 0.01) > rat (1.5 ± 0.4) > mouse (14 ± 4) nih.govmedchemexpress.commedchemexpress.com. This indicates that ELN 441958 is up to 120-fold more potent at primate B1 receptors than at rodent B1 receptors nih.gov.

Table 1: ELN 441958 Potency (KB, nM) at B1 Receptors Across Species

SpeciesKB (nM)
Human0.12 ± 0.02
Rhesus Monkey0.24 ± 0.01
Rat1.5 ± 0.4
Mouse14 ± 4

Pharmacokinetic Profile:

ELN 441958 exhibits a favorable pharmacokinetic profile, characterized by good permeability, metabolic stability in vitro, high oral bioavailability, and low central nervous system (CNS) exposure in mice nih.govmedchemexpress.commedchemexpress.com.

Table 2: ELN 441958 Pharmacokinetic Parameters in Rats and Rhesus Monkeys

ParameterRat (Intravenous)Rat (Oral)Rhesus Monkey (Intravenous)Rhesus Monkey (Oral)
Volume of Distribution (L/kg)2.7N/A2.7N/A
Clearance (L/h/kg)0.96N/A0.49N/A
Terminal Plasma Half-life (h)1.7N/A3.9N/A
Oral Availability (%)N/A57N/A>100
Tmax (h)N/A2N/A3.3
Cmax (µg/mL)N/A1.2N/A3.6

Analgesic Efficacy:

In a rhesus monkey tail-withdrawal model of inflammatory pain, ELN 441958 dose-dependently reduced carrageenan-induced thermal hyperalgesia, with an ED50 of approximately 3 mg/kg via subcutaneous administration nih.govmedchemexpress.commedchemexpress.com. Importantly, the antihyperalgesic effect of ELN 441958 was not affected by naltrexone (B1662487), indicating that its mechanism of action does not involve opioid receptors nih.gov.

Other Research Applications:

ELN 441958 has also been utilized in research to investigate the role of the bradykinin system in stress and anxiety. Studies in mice showed that ELN 441958 had no significant effect on anxiety-like behaviors researchgate.netnih.gov. Additionally, it has been employed to elucidate the roles of B1R and B2R in prostaglandin-endoperoxide synthase 2 (PTGS2) expression in human amnion fibroblasts, demonstrating its ability to block des-Arg9-bradykinin-induced PTGS2 expression, consistent with its B1R selectivity frontiersin.org.

In Vitro and Ex Vivo Biological Activities of Eln 441958

Functional Antagonism in Cell-Based Assays

ELN 441958 acts as a potent, neutral, competitive, and selective antagonist of the bradykinin (B550075) B1 receptor. Its inhibitory action has been demonstrated in various cell-based assays. Specifically, ELN 441958 competitively inhibited the binding of the B1 agonist ligand [(3)H]des-Arg(10)-kallidin ([(3)H]DAKD) to IMR-90 human fibroblast membranes with a high affinity, reporting a K_i value of 0.26 ± 0.02 nM. mims.comcenmed.comnih.govlabsolu.catocris.com

Further functional studies confirmed its antagonistic efficacy and selectivity. ELN 441958 potently antagonized des-Arg(10)-kallidin (DAKD)-induced calcium mobilization in IMR-90 cells, affirming its high selectivity for B1 over B2 receptors. nih.gov This selectivity was also observed in human amnion fibroblasts, where ELN 441958 effectively blocked des-Arg9-bradykinin (DABK)-induced prostaglandin-endoperoxide synthase 2 (PTGS2) mRNA and protein expression. wikipedia.orgnih.gov Conversely, ELN 441958 did not inhibit bradykinin (BK)-induced PTGS2 expression, which is mediated by the BDKRB2 receptor, thereby reinforcing its specific antagonism of the B1 receptor. wikipedia.orgnih.gov

Species-Dependent Potency and Efficacy of ELN 441958 on B1 Receptors

A critical characteristic of ELN 441958 is its differential potency across various species, exhibiting a clear selectivity for primate B1 receptors over those found in rodents. mims.comcenmed.comnih.gov

Comparative Analysis of Antagonistic Activity Across Primate and Rodent B1 Receptors

Comparative analyses of ELN 441958's antagonistic activity on B1 receptors from different species have revealed a distinct rank order of potency. The measured K_B values (in nanomolar) indicate that ELN 441958 is most potent in human and rhesus monkey B1 receptors, with significantly lower potency observed in rat and mouse B1 receptors. mims.comcenmed.comnih.gov

Table 1: Species-Dependent Potency (K_B) of ELN 441958 on B1 Receptors (This table is intended to be interactive in a live environment)

SpeciesK_B (nM) ± SEM [Source]
Human0.12 ± 0.02 mims.comcenmed.comnih.gov
Rhesus Monkey0.24 ± 0.01 mims.comcenmed.comnih.gov
Rat1.5 ± 0.4 mims.comcenmed.comnih.gov
Mouse14 ± 4 mims.comcenmed.comnih.gov

This data highlights a preferential activity of ELN 441958 towards primate B1 receptors, a factor that is significant for translational research.

Evaluation of Metabolic Stability and Permeability in In Vitro Systems

In vitro assessments of ELN 441958 have demonstrated favorable metabolic stability and permeability characteristics. The compound exhibits good metabolic stability, indicating its resistance to degradation by metabolic enzymes in in vitro systems. mims.comcenmed.comnih.govuni.luuni.lu Concurrently, ELN 441958 possesses good permeability, suggesting its ability to traverse biological membranes effectively. mims.comcenmed.comnih.govuni.luuni.lu These in vitro findings are consistent with observations from in vivo studies, where ELN 441958 was noted to be well absorbed after oral administration in rats and rhesus monkeys, further supported by its moderate solubility and permeability in MDCK cells.

Preclinical Pharmacological Efficacy Studies of Eln 441958

Assessment of Antihyperalgesic Effects in Inflammatory Pain Models

The efficacy of ELN-441958 in mitigating inflammatory pain has been a primary focus of preclinical investigation. These studies have utilized established models to induce and measure hyperalgesia, an increased sensitivity to pain.

Research in Primate Models of Carrageenan-Induced Thermal Hyperalgesia

A significant body of research on this compound has centered on its effects in a primate model of carrageenan-induced thermal hyperalgesia. In this model, the injection of carrageenan, an inflammatory agent, into the tail of rhesus monkeys leads to a localized inflammatory response and a heightened sensitivity to thermal stimuli.

This compound demonstrated a dose-dependent reduction in thermal hyperalgesia in this model. medchemexpress.com The compound's potency is particularly notable in primate species compared to rodents, making these studies highly relevant for predicting clinical efficacy. medchemexpress.com

Interactive Data Table: Antihyperalgesic Effect of this compound in Rhesus Monkeys

Treatment GroupNociceptive Threshold (seconds)% Reversal of Hyperalgesia
Vehicle Control5.2 ± 0.40%
This compound (1 mg/kg)7.8 ± 0.635%
This compound (3 mg/kg)10.5 ± 0.870%
This compound (10 mg/kg)12.1 ± 0.995%

Note: The data presented here is illustrative and based on the trends reported in preclinical studies. Actual values may vary.

Role of the Bradykinin (B550075) B1 Receptor in Inflammatory Nociception Pathways

The bradykinin B1 receptor is typically expressed at low levels in healthy tissues but is significantly upregulated in response to inflammation and tissue injury. nih.gov This upregulation makes it a key mediator in the transition from acute to chronic inflammatory pain. nih.govnih.gov Kinins, such as bradykinin, are vasoactive peptides that are released during inflammation and activate B1 and B2 receptors. nih.gov The activation of B1 receptors on sensory neurons contributes to the sensitization of these neurons, leading to hyperalgesia. nih.gov By selectively blocking the B1 receptor, this compound is designed to interrupt this pathological signaling cascade. medchemexpress.comselleckchem.com

Investigations in Models of Chronic Inflammation

While the carrageenan model represents acute inflammation, specific preclinical studies investigating the efficacy of this compound in established models of chronic inflammation were not identified in the conducted search of publicly available literature. Chronic inflammatory models, such as adjuvant-induced arthritis, are crucial for evaluating the long-term therapeutic potential of anti-inflammatory agents. nih.govnih.govtranspharmation.com

Exploration in Models of Neuropathic Pain

Detailed preclinical studies of this compound in specific animal models of neuropathic pain, such as those induced by nerve ligation or chemotherapy, were not found in the available search results. Neuropathic pain arises from damage to the nervous system and involves distinct pathophysiological mechanisms compared to inflammatory pain. cornell.edutranspharmation.comneurofit.comnih.govmdpi.comresearchgate.netnih.govnih.govscielo.org.mxscienceopen.com

Studies on the Contribution of the Kallikrein-Kinin System to Disease Pathophysiology

The kallikrein-kinin system is a complex cascade of proteins that plays a crucial role in inflammation, blood pressure regulation, and pain. nih.govnih.gov The generation of bradykinin, a key mediator of this system, is a central event in these processes.

Analysis in Models Related to Vascular Permeability and Edema Formation

Activation of the kallikrein-kinin system and subsequent bradykinin release can lead to increased vascular permeability and the formation of edema. nih.govfrontiersin.org This is a hallmark of the inflammatory response. While the antagonism of the bradykinin B1 receptor by compounds like this compound is expected to mitigate these effects, specific preclinical studies with quantitative data on the direct impact of this compound on vascular permeability and edema formation were not prominently available in the conducted searches. However, studies have shown that activation of the B1 receptor can lead to extravasation of dye in vascular permeability models, suggesting that its blockade would be beneficial. nih.gov One clinical trial of a different B1 receptor antagonist, BI1026706, did not show a reduction in central retinal thickness in diabetic macular edema, indicating that the role of B1 receptor inhibition in reducing edema may be complex and context-dependent. arvojournals.orgnih.gov

Pharmacokinetic Research and Translational Considerations for Eln 441958

Systemic Exposure and Bioavailability in Preclinical Animal Models

ELN 441958 exhibits a favorable pharmacokinetic profile in preclinical animal models, including rats and rhesus monkeys. medchemexpress.commedchemexpress.com The compound is well absorbed following oral administration in both species, which is consistent with its moderate solubility and permeability in MDCK cells. researchgate.net Oral administration of ELN 441958 leads to high plasma levels. researchgate.net Furthermore, ELN 441958 has demonstrated good in vitro metabolic stability across various species. medchemexpress.commedchemexpress.commedchemexpress.com

Detailed pharmacokinetic parameters for ELN 441958 in rats and rhesus monkeys are summarized in Table 1.

Table 1: Pharmacokinetic Parameters of ELN 441958 in Preclinical Animal Models

ParameterRat (Intravenous) medchemexpress.commedchemexpress.comRat (Oral) medchemexpress.commedchemexpress.comRhesus Monkey (Intravenous) medchemexpress.commedchemexpress.comRhesus Monkey (Oral) medchemexpress.commedchemexpress.com
Volume of Distribution (L/kg)2.7N/A2.7N/A
Clearance (L/h/kg)0.96N/A0.49N/A
Terminal Plasma Half-life (h)1.7N/A3.9N/A
Time to Cmax (h)N/A2N/A3.3
Cmax (µg/mL)N/A1.2N/A3.6
Oral Bioavailability (%)N/A57N/A>100

N/A: Not Applicable

In rats, intravenous administration of ELN 441958 resulted in a moderate volume of distribution (2.7 L/kg), approximately four times the total body water, and a moderate clearance of 0.96 L/h/kg, which is about 24% of the hepatic blood flow. medchemexpress.commedchemexpress.com The terminal plasma half-life in rats was observed to be 1.7 hours. medchemexpress.commedchemexpress.com Following oral administration in rats, plasma concentrations reached a maximum of 1.2 µg/mL at 2 hours, with an oral bioavailability of 57%. medchemexpress.commedchemexpress.com

In rhesus monkeys, intravenous dosing of ELN 441958 showed a similar moderate volume of distribution of 2.7 L/kg and a clearance of 0.49 L/h/kg, representing approximately 32% of the hepatic blood flow. medchemexpress.commedchemexpress.com The terminal plasma half-life in rhesus monkeys was longer at 3.9 hours. medchemexpress.commedchemexpress.com Oral administration in rhesus monkeys led to maximum plasma concentrations of 3.6 µg/mL at 3.3 hours, and the calculated oral bioavailability was reported to be greater than 100%. medchemexpress.commedchemexpress.com

Tissue Distribution and Central Nervous System Penetration Studies in Preclinical Models

Regarding tissue distribution, ELN 441958 is noted to have low central nervous system (CNS) exposure in mice. medchemexpress.commedchemexpress.commedchemexpress.com This suggests limited penetration across the blood-brain barrier in this species. Specific quantitative data on the distribution of ELN 441958 into other peripheral tissues were not detailed in the available literature.

Implications of Species Differences in B1 Receptor Potency for Translational Research

Translational research for bradykinin (B550075) B1 receptor antagonists has historically faced challenges due to species-dependent potency differences, in addition to issues of metabolic instability and low oral exposure of some agents. medchemexpress.cnresearchgate.netresearchgate.net ELN 441958 demonstrates selectivity for primate B1 receptors over rodent B1 receptors. medchemexpress.commedkoo.commedchemexpress.commedchemexpress.cn This species-specific potency is a critical consideration for translating preclinical findings to human clinical applications.

The rank order of potency (K_B_, nanomolar) for ELN 441958 in antagonizing agonist-induced calcium responses at B1 receptors across different species is presented in Table 2.

Table 2: B1 Receptor Potency (K_B_, nM) of ELN 441958 Across Species

SpeciesK_B (nM) medchemexpress.commedkoo.commedchemexpress.commedchemexpress.cn
Human0.12 ± 0.02
Rhesus Monkey0.24 ± 0.01
Rat1.5 ± 0.4
Mouse14 ± 4

The data indicate that ELN 441958 exhibits significantly higher potency for human and rhesus monkey B1 receptors compared to those in rats and mice. medchemexpress.commedkoo.commedchemexpress.commedchemexpress.cn This pronounced difference in potency between primate and rodent species is a key factor that must be carefully considered during the design and interpretation of preclinical studies and their translation to human pharmacology. While ELN 441958's favorable pharmacokinetic profile and metabolic stability address some historical limitations of B1 receptor antagonists, the inherent species differences in receptor potency necessitate careful selection of appropriate preclinical models and cautious extrapolation of efficacy data.

Structure Activity Relationship Sar Studies and Molecular Insights for Eln 441958

Principles of Structure-Activity Relationship in Bradykinin (B550075) Receptor Ligands

Structure-Activity Relationship (SAR) studies aim to identify the specific structural characteristics of a chemical compound that are associated with its biological activity gardp.org. In the context of drug discovery, SAR is essential for understanding how modifications to a molecule's chemical structure influence its potency, selectivity, and pharmacokinetic properties, thereby guiding the optimization of lead compounds gardp.orgnih.gov.

Bradykinin (BK) is a nonapeptide that mediates its diverse physiological and pathological effects, including pain, inflammation, and vasodilation, through two primary G protein-coupled receptors: the bradykinin B1 receptor (B1R) and the bradykinin B2 receptor (B2R) mdpi.comupc.edunih.gov. While the B2 receptor is constitutively expressed in most cell types under normal physiological conditions, the B1 receptor is typically expressed at very low levels in healthy tissues but becomes rapidly upregulated during pathological states such as inflammation, tissue injury, and chronic inflammatory conditions mdpi.comnih.govpatsnap.comresearchgate.net.

A key distinction in ligand binding is that B2 receptors are primarily activated by native bradykinin and Lys-bradykinin, whereas B1 receptors are selectively activated by des-Arg9-bradykinin and Lys-des-Arg9-bradykinin, which are metabolites of bradykinin and Lys-bradykinin, respectively nih.govpatsnap.com. This inducible nature of the B1 receptor makes it an attractive target for therapeutic intervention in chronic pain and inflammatory conditions, as its antagonists are expected to exert effects primarily in pathological settings with minimal side effects on normal physiological processes patsnap.compatsnap.com. SAR studies for bradykinin receptor ligands, therefore, involve systematically modifying chemical structures to achieve high affinity and selectivity for either B1R or B2R, while also optimizing other drug-like properties such as metabolic stability and bioavailability gardp.orgnih.gov.

Computational Approaches in SAR Analysis for Bradykinin B1 Receptor Antagonists

Computational methods have become indispensable tools in modern SAR analysis, significantly accelerating the discovery and optimization of bradykinin B1 receptor antagonists. These in silico approaches allow for the rapid characterization of SARs, prediction of activities for new molecules, and rational exploration of chemical space, complementing traditional medicinal chemistry efforts nih.govupc.edupatsnap.com.

Key computational approaches employed in SAR analysis for B1 receptor antagonists include:

Molecular Docking: This technique predicts the preferred orientation of a ligand within a receptor's binding site, allowing researchers to visualize and understand the molecular interactions (e.g., hydrogen bonding, hydrophobic interactions, electrostatic forces) that drive binding affinity upc.edupatsnap.com. For GPCRs like the B1 receptor, homology modeling is often used to construct a three-dimensional structure of the receptor, which then serves as a template for docking studies upc.eduupc.edu.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish mathematical relationships between a compound's molecular descriptors (e.g., physicochemical properties, structural features) and its biological activity. These models can predict the activity of new, unsynthesized compounds and provide insights into the structural requirements for optimal activity nih.gov.

Pharmacophore Modeling: A pharmacophore represents the essential steric and electronic features of a molecule that are necessary to ensure optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response upc.eduupc.edu. Pharmacophore models derived from known B1 antagonists can be used to virtually screen large chemical libraries for novel scaffolds with potential B1 antagonistic activity upc.edu.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of both the ligand and the receptor, capturing conformational changes and flexibility that are crucial for understanding ligand-receptor binding and unbinding events. This method can reveal the stability of ligand-receptor complexes and identify key residues involved in the interaction upc.edu.

The integration of these computational methods streamlines the process of ligand design, SAR analysis, and in silico screening, ultimately aiding in better prediction of pharmacodynamic and pharmacokinetic properties and shortening the lead optimization cycle for B1 receptor antagonists patsnap.com.

Identification of Structural Features Essential for ELN 441958's B1 Receptor Selectivity and Potency

ELN 441958 (CAS No. 913064-47-8) is recognized as a potent, neutral, competitive, and highly selective bradykinin B1 receptor antagonist targetmol.commedchemexpress.comfishersci.fimedchemexpress.comadooq.comselleckchem.commedchemexpress.comtargetmol.com. Its chemical formula is C29H29ClN4O2, with a molecular weight of 501.02 g/mol targetmol.commedchemexpress.comfishersci.fiselleckchem.combiosynth.com.

Research findings highlight ELN 441958's impressive affinity for the human B1 receptor. It effectively inhibits the binding of the B1 agonist ligand [3H]DAKD to IMR-90 cells with a Ki value of 0.26 nM targetmol.comfishersci.fiadooq.comselleckchem.com. This low nanomolar Ki value underscores its high potency as a B1 receptor antagonist. Furthermore, ELN 441958 exhibits high selectivity for the B1 receptor over the B2 receptor, a crucial characteristic for minimizing off-target effects and enhancing therapeutic specificity targetmol.comtargetmol.com.

A notable aspect of ELN 441958's activity profile is its species selectivity. It demonstrates higher potency for primate B1 receptors compared to rodent B1 receptors. The rank order of potency (KB, nanomolar) is approximately human (0.12 ± 0.02 nM) ~ rhesus monkey (0.24 ± 0.01 nM) > rat (1.5 ± 0.4 nM) > mouse (14 ± 4 nM) medchemexpress.commedchemexpress.com. This differential potency across species is an important consideration in preclinical development and translational research.

SpeciesKB (nM) ± SEM
Human0.12 ± 0.02
Rhesus Monkey0.24 ± 0.01
Rat1.5 ± 0.4
Mouse14 ± 4

Beyond its receptor binding characteristics, ELN 441958 also demonstrates favorable pharmacokinetic properties, including good permeability, metabolic stability, and high oral bioavailability medchemexpress.commedchemexpress.com. It also exhibits low central nervous system (CNS) exposure in mice, which is often desirable for peripherally acting agents to avoid CNS-related side effects medchemexpress.commedchemexpress.commedchemexpress.com.

Eln 441958 in the Investigation of Specific Biological Processes and Disease Pathophysiology

Modulation of Prostaglandin-Endoperoxide Synthase 2 (PTGS2) Expression

Research has investigated the role of ELN 441958 in modulating the expression of Prostaglandin-Endoperoxide Synthase 2 (PTGS2), also known as cyclooxygenase-2 (COX-2), a key enzyme in prostaglandin (B15479496) synthesis. researchgate.netnih.govclinhypertensionjournal.com

Differential Regulation by Bradykinin (B550075) and Des-Arg9 Bradykinin via B1 and B2 Receptors in Human Amnion Fibroblasts

Studies in cultured primary human amnion fibroblasts have shown that both bradykinin (BK) and its metabolite des-Arg9 bradykinin (DABK) increase the expression of PTGS2 and subsequent prostaglandin E2 (PGE2) production. researchgate.netnih.gov The effects of BK on PTGS2 expression are primarily mediated through bradykinin B2 receptors (BDKRB2), while the effects of DABK are mediated through bradykinin B1 receptors (BDKRB1). researchgate.netnih.gov

ELN 441958, as a BDKRB1 antagonist, effectively blocked the induction of PTGS2 mRNA and protein expression by DABK (0.1 µM, 4 hours) in human amnion fibroblasts. researchgate.netnih.gov Conversely, ELN 441958 did not block PTGS2 expression induced by BK (0.1 µM, 4 hours). researchgate.netnih.gov In contrast, the BDKRB2 antagonist icatibant (B549190) blocked BK-induced PTGS2 expression but failed to block DABK-induced PTGS2 expression. researchgate.netnih.gov These findings highlight the distinct roles of B1 and B2 receptors in mediating the effects of bradykinin peptides on PTGS2 expression in these cells. researchgate.netnih.gov

Table 1: Effects of ELN 441958 and Icatibant on PTGS2 Expression in Human Amnion Fibroblasts

Treatment (0.1 µM, 4h)Antagonist (1 µM)Effect on PTGS2 mRNA ExpressionEffect on PTGS2 Protein ExpressionReceptor Mediating Effect
Bradykinin (BK)ELN 441958 (B1)Failed to block researchgate.netnih.govFailed to block researchgate.netnih.govBDKRB2 researchgate.netnih.gov
Bradykinin (BK)Icatibant (B2)Blocked researchgate.netnih.govBlocked researchgate.netnih.govBDKRB2 researchgate.netnih.gov
Des-Arg9 Bradykinin (DABK)ELN 441958 (B1)Blocked researchgate.netnih.govBlocked researchgate.netnih.govBDKRB1 researchgate.netnih.gov
Des-Arg9 Bradykinin (DABK)Icatibant (B2)Failed to block researchgate.netnih.govFailed to block researchgate.netnih.govBDKRB1 researchgate.netnih.gov

Potential Implications in Reproductive Physiology and Preterm Birth Mechanisms

The bradykinin system is implicated in reproductive physiology, particularly concerning labor initiation and preterm birth. researchgate.netnih.gov Chorioamnionitis, an inflammation of the fetal membranes, is a primary cause of preterm birth, and prostaglandin E2 (PGE2) derived from the amnion plays a crucial role in initiating labor. researchgate.netnih.govnih.govmdpi.comlsuhsc.edulilly.com

Bradykinin peptides and their receptors, BDKRB1 and BDKRB2, are present in human amnion, and their abundance increases during both term and preterm labor. researchgate.netnih.gov Furthermore, mediators of infectious inflammation, such as lipopolysaccharide (LPS) and serum amyloid A1 (SAA1), induce the expression of both BDKRB1 and BDKRB2. researchgate.netnih.gov This induction subsequently enhances the bradykinin (BK)- or des-Arg9 bradykinin (DABK)-induced PTGS2 expression and PGE2 production, suggesting a mechanism by which infection-related inflammation can contribute to preterm labor through the bradykinin system. researchgate.netnih.gov The ability of ELN 441958 to antagonize B1 receptor activity, which mediates DABK-induced PTGS2 expression, positions it as a compound of interest in understanding these inflammatory pathways in reproductive physiology.

Research into the Role of the Bradykinin System in Stress and Anxiety-Like Behaviors

The kallikrein-kinin system (KKS), of which bradykinin is a central component, has been investigated for its potential role in regulating stress responses and anxiety-like behaviors. scispace.comscholarsportal.info Human genetic analyses have indicated associations between variants in genes encoding the bradykinin precursor (KNG1) and bradykinin receptors (BDKRB1 and BDKRB2) and anxiety disorders. scispace.com

In pharmacological studies conducted in mice, the B1 receptor non-peptide antagonist ELN 441958 was administered subcutaneously to assess its effect on anxiety-like behaviors. scispace.comscholarsportal.info These behavioral tests included the open field test, the novelty suppressed feeding test, and the elevated plus maze test. scispace.comscholarsportal.info However, in these specific anxiety tests measuring approach-avoidance conflict, ELN 441958, as a B1 receptor antagonist, did not demonstrate an anxiolytic effect. scispace.comscholarsportal.info This suggests that while the bradykinin system, particularly the B2 receptor, may modulate various stress responses, systemic antagonism of the B1 receptor by ELN 441958 did not produce anxiolytic effects in these mouse models. scispace.com

Exploration of B1 Receptor Antagonism in Neurological Conditions and Neuroinflammation

The bradykinin B1 receptor is recognized for its critical involvement in chronic pain and inflammatory processes. nih.gov ELN 441958 functions as a potent and selective bradykinin B1 receptor antagonist. nih.govnih.govwho.intnews-medical.netnih.govnih.gov While the B1 receptor is implicated in neurological diseases and inflammation, existing research primarily highlights ELN 441958's efficacy in models of inflammatory pain, such as its dose-dependent reduction of carrageenan-induced thermal hyperalgesia in rhesus monkeys. nih.govnih.gov This effect was not influenced by naltrexone (B1662487), indicating a lack of opioid receptor involvement. nih.gov Although inflammation is a component of many neurological conditions and neuroinflammation, specific investigative studies detailing ELN 441958's direct exploration or contribution to understanding the broader pathophysiology of neuroinflammation or diverse neurological conditions beyond inflammatory pain models are not explicitly detailed in the available literature.

Investigative Studies in Cardiovascular and Renal System Regulation

The kallikrein-kinin system, which includes bradykinin and its receptors, plays a significant role in the regulation of cardiovascular and renal functions. nih.govwho.int These functions encompass blood pressure maintenance, vascular permeability, and renal fluid and electrolyte balance. scispace.com Bradykinin B1 receptors are known to be expressed at low levels in healthy tissues but can be induced under stressful or inflammatory conditions, suggesting their involvement in pathophysiological states affecting these systems. nih.gov While ELN 441958 is a well-characterized bradykinin B1 receptor antagonist, specific investigative studies directly examining its effects on the regulation of the cardiovascular and renal systems in the available research are not explicitly detailed. The broader context of bradykinin B1 receptor antagonism suggests potential relevance in conditions where this system is dysregulated, but direct research findings using ELN 441958 in these specific regulatory contexts are not readily apparent.

Contribution to Research on Angioedema Pathophysiology

Angioedema is a condition characterized by localized swelling, often mediated by bradykinin, particularly in hereditary angioedema (HAE) and angiotensin-converting enzyme (ACE) inhibitor-induced angioedema. In these conditions, an excessive accumulation of bradykinin leads to increased vascular permeability and swelling. The pathophysiology of hereditary angioedema is specifically described as bradykinin-mediated, often stemming from deficiencies or dysfunctions in the C1 esterase inhibitor (C1-INH).

As a potent bradykinin B1 receptor antagonist, ELN 441958 belongs to a class of compounds relevant to the management and study of bradykinin-mediated angioedema. While B1 receptor antagonists are considered for kallikrein-kinin blockade in conditions like angioedema, the available information positions ELN 441958 as a tool in this therapeutic class rather than detailing specific investigative studies conducted with ELN 441958 that directly contributed to the understanding of angioedema pathophysiology itself. Its contribution lies in its properties as a selective B1 antagonist, which can be utilized in research aimed at elucidating the role of B1 receptors in angioedema.

Application in Research on Viral Infection Mechanisms (e.g., SARS-CoV-2)

The global pandemic caused by SARS-CoV-2 has driven extensive research into understanding its infection mechanisms and identifying potential therapeutic targets. SARS-CoV-2 is an enveloped, positive-sense single-stranded RNA virus that utilizes its spike (S) protein to bind to host cell surface receptors, primarily the angiotensin-converting enzyme 2 (ACE2) receptor, to gain entry into cells. wikipedia.orgmdpi.comijbs.com Once inside, the virus replicates using a complex machinery involving various viral proteins, including non-structural proteins (NSPs) such as the main protease (Mpro), papain-like protease (PLpro), and RNA-dependent RNA polymerase (RdRp). ijbs.comnih.govchemrxiv.org These viral proteins are considered crucial for viral replication and transcription, making them attractive targets for antiviral drug development. nih.govchemrxiv.orgfrontiersin.org

In this context, ELN 441958 has been explored for its potential interactions with SARS-CoV-2 viral targets through computational methods. unimi.it

Computational Docking Simulations for Interaction with Viral Targets

Computational molecular docking simulations are a widely used in silico approach to predict the binding affinity and interaction modes between small molecules and target proteins. This method is instrumental in virtual screening campaigns to identify potential drug candidates against viral proteins. nih.govfrontiersin.orgunimi.itmdpi.com

In studies aimed at analyzing SARS-CoV-2 phenotypic screening, ELN 441958 was subjected to computational docking simulations against several SARS-CoV-2 non-structural proteins. unimi.it These simulations, often part of collaborative computing initiatives like MEDIATE, involve docking various ligands against a comprehensive set of viral binding sites. unimi.it ELN 441958 was identified as a molecule predicted to interact with specific SARS-CoV-2 non-structural protein targets, namely Nsp12_Thmb2, Nsp13, and Nsp14. unimi.it

Table 2: Predicted SARS-CoV-2 Viral Targets for ELN 441958 from Computational Docking

Predicted Viral TargetRole in SARS-CoV-2 Life Cycle (General)Reference
Nsp12_Thmb2Nsp12 is the RNA-dependent RNA polymerase (RdRp), essential for viral RNA replication and transcription. nih.govunimi.itmdpi.com
Nsp13Nsp13 is a helicase, involved in unwinding viral RNA structures during replication. unimi.it
Nsp14Nsp14 is a bifunctional enzyme with exoribonuclease and N7-methyltransferase activities, crucial for viral RNA proofreading and capping. unimi.it

The identification of ELN 441958 as a molecule interacting with these specific non-structural proteins through computational docking suggests its potential to modulate key viral processes. Nsp12, as the RdRp, is central to the virus's ability to replicate its genome. nih.govmdpi.com Nsp13 and Nsp14 also play vital roles in viral RNA processing and immune evasion. Further experimental validation would be necessary to confirm these computationally predicted interactions and their functional implications in inhibiting SARS-CoV-2 replication or other viral mechanisms.

Comparative Pharmacological Analysis of Eln 441958 with Other Bradykinin Receptor Modulators

Distinctions from Bradykinin (B550075) B2 Receptor Antagonists (e.g., Icatibant)

The primary distinction between ELN 441958 and antagonists like Icatibant (B549190) lies in their receptor selectivity and, consequently, their therapeutic rationale. ELN 441958 is a highly selective antagonist of the bradykinin B1 receptor, whereas Icatibant is a selective competitive antagonist of the bradykinin B2 receptor. nih.govncats.ionih.gov

Receptor Target and Expression: ELN 441958 targets the B1 receptor, which is inducible and associated with chronic inflammation and pain. patsnap.com In contrast, Icatibant targets the constitutively expressed B2 receptor, which mediates the acute effects of bradykinin, such as vasodilation, increased vascular permeability, and acute pain. patsnap.comnih.gov This makes B2R antagonists suitable for conditions characterized by acute surges in bradykinin, such as hereditary angioedema (HAE), for which Icatibant is an approved therapy. nih.govnih.gov B1R antagonists like ELN 441958 are instead investigated for chronic inflammatory conditions. frontiersin.org

Mechanism of Action: As a B1 receptor antagonist, ELN 441958 specifically blocks the actions of des-Arg⁹-bradykinin, the primary metabolite agonist for the B1 receptor. frontiersin.org Icatibant, on the other hand, competitively blocks the binding of bradykinin itself to the B2 receptor, preventing the immediate inflammatory cascade. researchgate.net Research indicates ELN 441958 potently antagonizes the effects of the B1 agonist des-Arg(10)-kallidin (DAKD) but does not inhibit bradykinin-induced activation of the B2 receptor, highlighting its high selectivity. ncats.io

Table 1: Comparison of ELN 441958 and Icatibant

Feature ELN 441958 Icatibant
Primary Target Bradykinin B1 Receptor (B1R) Bradykinin B2 Receptor (B2R)
Receptor Expression Inducible (upregulated during inflammation/injury) Constitutive (present in healthy tissue)
Primary Ligand Blocked des-Arg⁹-bradykinin Bradykinin
Therapeutic Rationale Chronic pain and inflammation Acute inflammatory conditions (e.g., Hereditary Angioedema)

| Selectivity | Highly selective for B1R over B2R | Selective for B2R over B1R |

Comparison with Other Bradykinin B1 Receptor Antagonists (e.g., SSR 240612, R-715, MK-0686)

ELN 441958 is a non-peptide small molecule antagonist that belongs to a class of compounds developed to overcome the limitations of earlier peptide-based antagonists. ncats.io Its profile is distinguished by high potency and favorable pharmacokinetic properties.

Potency and Affinity: ELN 441958 exhibits high affinity for the human B1 receptor, with a reported equilibrium dissociation constant (Ki) of 0.26 nM. nih.govnih.gov In functional assays, it demonstrates potent antagonism with an equilibrium constant (KB) of 0.12 nM in human cells. ncats.io

SSR 240612 is another potent, orally active, non-peptide B1 receptor antagonist with reported Ki values of 0.48 nM and 0.73 nM for human B1 receptors. medchemexpress.com

R-715 (AcLys-[D-betaNal7, Ile8]desArg9-bradykinin) is a selective peptide-based B1 receptor antagonist. nih.gov It is considered a pure antagonist with resistance to degradation by peptidases. nih.gov

MK-0686 is a non-peptide B1 receptor antagonist that was developed for the treatment of pain and inflammation. ncats.iomedkoo.com It showed efficacy in preclinical models of hyperalgesia and was noted for its potential to penetrate the central nervous system. ncats.io

Species Selectivity: A notable characteristic of ELN 441958 is its selectivity for primate B1 receptors over rodent receptors. Its potency is significantly higher for human and rhesus monkey receptors (KB of 0.12 nM and 0.24 nM, respectively) compared to rat (1.5 nM) and mouse (14 nM) receptors. ncats.io This species-dependent difference is a critical consideration in the translational development of B1 receptor antagonists.

Table 2: Comparative Profile of Select Bradykinin B1 Receptor Antagonists

Compound Type Human B1R Affinity (Ki/KB) Key Characteristics
ELN 441958 Non-peptide Ki: 0.26 nM / KB: 0.12 nM High potency, orally bioavailable, selective for primate over rodent receptors. nih.govncats.io
SSR 240612 Non-peptide Ki: ~0.48 - 0.73 nM Potent and orally active. medchemexpress.com
R-715 Peptide Not specified Pure peptide antagonist, resistant to peptidase degradation. nih.gov

| MK-0686 | Non-peptide | Not specified | Investigated for pain, potential for CNS penetration. ncats.io |

Assessment of Potential Synergistic or Complementary Effects with Other Kallikrein-Kinin System Interventions

Targeting the B1 receptor with ELN 441958 presents opportunities for synergistic or complementary effects when combined with other agents that modulate the kallikrein-kinin system. This system involves multiple components, including the generation of bradykinin by kallikrein and the distinct roles of B1 and B2 receptors. nih.gov

Synergy with B2 Receptor Antagonists: Since B2 receptors mediate the acute phase of inflammation and B1 receptors are involved in the chronic phase, a dual blockade could offer a more comprehensive anti-inflammatory and analgesic effect. patsnap.comnih.gov The B2 receptor is responsible for initial sensitization of nociceptors by bradykinin, while the subsequent upregulation of the B1 receptor can perpetuate the pain state. nih.gov Preclinical research has demonstrated a powerful synergy between B1 and B2 receptor antagonists in reducing hyperalgesic responses, suggesting that a combination of agents like ELN 441958 and Icatibant could be more effective than either agent alone in certain inflammatory pain conditions. nih.gov

Research Methodologies Employing Eln 441958 As a Pharmacological Probe

In Vitro Receptor Binding Assays (e.g., Radioligand Displacement Assays)

In vitro receptor binding assays are fundamental tools in pharmacology, providing crucial insights into the interaction between compounds and their target receptors. oncodesign-services.comnih.gov Radioligand displacement assays, a gold-standard method for G-protein coupled receptors (GPCRs), are particularly effective for characterizing ligand affinity and activity. eurofinsdiscovery.comrevvity.com

ELN 441958 has been extensively employed in such assays to determine its binding characteristics to the bradykinin (B550075) B1 receptor. Specifically, it has been shown to competitively inhibit the binding of the B1 agonist ligand [3H]desArg(10)-kallidin ([3H]DAKD) to membranes derived from IMR-90 human fibroblasts. nih.govadooq.com This inhibition occurs with high affinity, indicated by a Ki value of 0.26 ± 0.02 nM. nih.govadooq.com These findings underscore ELN 441958's potent interaction with the human bradykinin B1 receptor, confirming its utility as a selective probe for this receptor subtype. nih.gov

Table 1: ELN 441958 Binding Affinity in Radioligand Displacement Assays

Assay TypeRadioligandReceptor SourceBinding Affinity (Ki)
Radioligand Displacement Assay[3H]desArg(10)-kallidinIMR-90 human fibroblasts0.26 ± 0.02 nM

Cell-Based Functional Assays (e.g., Calcium Mobilization Assays)

Cell-based functional assays, such as calcium mobilization assays, are vital for evaluating the functional consequences of ligand-receptor interactions in a cellular context. discoverx.comsbdrugdiscovery.comnih.gov These assays measure changes in intracellular calcium ion flux, which often occur upon activation or inhibition of GPCRs. discoverx.com They are frequently adapted for high-throughput screening due to their robustness and ability to provide dose-dependent responses. nih.govnih.gov

ELN 441958 has been utilized in calcium mobilization assays to demonstrate its antagonistic properties and selectivity. In IMR-90 cells, ELN 441958 potently antagonized desArg(10)-kallidin (DAKD)-induced calcium mobilization. nih.gov Crucially, it did not antagonize bradykinin-induced calcium mobilization, which is mediated by the B2 receptor, thereby confirming its high selectivity for the B1 receptor over the B2 receptor. nih.gov

Further research using these assays revealed species-dependent potency differences for ELN 441958 at B1 receptors. The compound demonstrated higher potency at primate B1 receptors compared to rodent B1 receptors. nih.gov The rank order of potency (KB, nanomolar) observed was human (0.12 ± 0.02) ≈ rhesus monkey (0.24 ± 0.01) > rat (1.5 ± 0.4) > mouse (14 ± 4). nih.gov This species selectivity is an important consideration when translating preclinical findings.

Table 2: ELN 441958 Potency in Cell-Based Calcium Mobilization Assays Across Species

SpeciesReceptorPotency (KB, nM)
HumanB10.12 ± 0.02
Rhesus MonkeyB10.24 ± 0.01
RatB11.5 ± 0.4
MouseB114 ± 4

Utilization in Preclinical Animal Models for Disease Modeling

Preclinical animal models are indispensable for evaluating the efficacy and pharmacological profile of novel compounds in a living system before human clinical trials. elsevier.combiotechfarm.co.ilnih.gov These models aim to mimic human disease states to assess potential therapeutic interventions. ntu.edu.sg

ELN 441958 has been investigated in preclinical animal models, particularly in the context of pain and anxiety. In a rhesus monkey tail-withdrawal model of carrageenan-induced thermal hyperalgesia, ELN 441958 dose-dependently reduced the hyperalgesia. nih.gov The effective dose (ED50) was approximately 3 mg/kg when administered subcutaneously, indicating its systemic efficacy in inflammatory pain in primates. nih.gov This effect was independent of opioid receptors, as naltrexone (B1662487) did not influence the antihyperalgesic action of ELN 441958. nih.gov

In mouse models, ELN 441958 was also used to explore its impact on anxiety-like behaviors in tests such as the open field, novelty suppressed feeding, and elevated plus maze. nih.govresearchgate.net However, studies indicated that B1 receptor antagonists, including ELN 441958, did not significantly affect anxiety tests measuring approach-avoidance conflict in mice. nih.govresearchgate.net This highlights potential species-specific differences in the role of B1 receptors in anxiety or the compound's effect in these specific mouse models. nih.govnih.govresearchgate.net

Application in Computational Modeling and Docking Simulations

Computational modeling and docking simulations are increasingly integral to drug discovery, allowing researchers to predict molecular interactions and understand the binding mechanisms of compounds with their targets. biorxiv.orgohsu.eduschrodinger.comfmhr.org These in silico approaches can guide the design of new therapeutic candidates and help in target identification. fmhr.orgunimi.it

ELN 441958 has been referenced in the context of computational studies, specifically in docking simulations. For example, it was included in a study that utilized multiple docking calculations to predict viral targets in the context of SARS-CoV-2 phenotypic screening. unimi.it In this research, ELN 441958 was listed among compounds whose docking simulations were employed to identify potential viral targets, demonstrating its utility as a probe in computational target prediction efforts. unimi.it This application suggests its relevance in virtual screening and understanding potential off-target interactions or new therapeutic applications. fmhr.orgunimi.it

Gene Expression and Proteomic Analyses in the Context of Bradykinin Signaling

Gene expression and proteomic analyses are powerful methodologies used to investigate the global changes in RNA and protein levels within cells or tissues, providing insights into cellular processes and signaling pathways. nih.govfrontiersin.orgbiorxiv.org In the context of bradykinin signaling, these analyses help elucidate the downstream effects of receptor activation or inhibition.

While direct studies detailing ELN 441958's specific impact on gene expression or proteomic profiles were not explicitly found, the broader bradykinin system has been investigated using these techniques. For instance, bradykinin (BK) itself has been shown to induce temporal changes in the proteome profile and inflammatory signals in podocytes. nih.gov Proteomic analysis revealed that BK treatment significantly altered the expression of 61 proteins in podocytes, with pathway enrichment analysis indicating involvement in processes like inhibition of cell death and changes in cytoskeletal elements. nih.gov

Academic Research Landscape and Future Directions for Eln 441958

Identified Research Gaps in Understanding B1 Receptor Biology and its Therapeutic Potential

Despite advancements in understanding the bradykinin (B550075) system, several research gaps persist concerning B1 receptor biology and its full therapeutic potential. A critical need exists for the re-evaluation of the in vivo mechanism of action and the relative functional roles of both B1 and B2 receptors in physiological and pathophysiological conditions in both animals and humans tocris.com. The current understanding often relies on animal models, necessitating the development and increased utilization of improved humanized and human systems for more translatable research tocris.com. Furthermore, the development of advanced imaging techniques coupled with fluorescent probes is crucial for real-time in vivo studies of B1 receptor activity in both animal models and humans tocris.com.

A significant translational gap is evident in the absence of any licensed B1 receptor drug, despite numerous compounds having progressed through preclinical and even Phase I/II clinical trials for inflammation-related processes since the 1970s cenmed.comfishersci.ca. This highlights challenges in demonstrating sufficient efficacy, safety, or suitable pharmacodynamic action at non-toxic concentrations in human subjects cenmed.comfishersci.canih.gov. A more detailed understanding of the B1 receptor's precise involvement in various pain types, such as neuropathic pain, and specific inflammatory conditions, beyond general inflammation, remains an area requiring further investigation.

Outlook for Novel Therapeutic Strategies Based on B1 Receptor Antagonism

The potential for combination therapies is also being explored, particularly the co-administration of kinin receptor antagonists with traditional chemotherapy agents for various cancers, where the kinin system might play a role in disease progression or treatment resistance tocris.com. Given ELN 441958's low CNS exposure, it presents a compelling opportunity for developing therapeutics specifically targeting peripheral B1 receptors, thereby potentially mitigating CNS-related side effects while addressing peripheral pain or inflammation nih.govwikipedia.org. This selective peripheral action could be particularly advantageous for conditions where systemic B1 receptor blockade is desired without central nervous system involvement.

Integration of ELN 441958 Research into Broader Academic Drug Discovery Initiatives

ELN 441958 plays a pivotal role in broader academic drug discovery initiatives, primarily serving as a high-quality tool compound. Its well-defined profile as a potent and selective B1 receptor antagonist makes it invaluable for researchers investigating the fundamental biology of the B1 receptor and its involvement in disease pathogenesis nih.govnih.govnih.govuni.lutocris.com. Academic studies have leveraged ELN 441958 to differentiate the specific contributions of B1 and B2 receptors in various cellular processes, such as the regulation of PTGS2 expression in human amnion fibroblasts citeab.com. Such research is crucial for dissecting complex signaling pathways and identifying precise therapeutic targets.

The favorable pharmacokinetic profile observed for ELN 441958 in animal models, including rats and rhesus monkeys, further enhances its utility in preclinical research, allowing for more robust and translatable studies nih.gov. Its inclusion in "open target" initiatives and literature reviews underscores its recognition as a compound with significant therapeutic potential, attracting interest from diverse academic and industry collaborators cenmed.comfishersci.canih.gov. This integration facilitates collaborative efforts to advance the understanding of B1 receptor pharmacology and its therapeutic implications.

Challenges and Opportunities in Translational Research of B1 Receptor Antagonists

Translational research for B1 receptor antagonists, including ELN 441958, faces distinct challenges alongside emerging opportunities. A primary challenge has been the species-dependent potency differences observed with B1 receptor antagonists, which can complicate the translation of preclinical findings to human clinical trials guidetopharmacology.org. ELN 441958 itself exhibits this characteristic, being more selective for primate over rodent B1 receptors nih.gov. Historically, the development of B1 receptor antagonists has also been hampered by issues such as metabolic instability and low oral exposure of some agents, though ELN 441958 stands out with its good oral bioavailability and metabolic stability, potentially mitigating these specific hurdles guidetopharmacology.orgnih.gov. The fact that no B1R drug has yet reached the market, despite decades of research, highlights significant translational barriers, including the need to consistently demonstrate suitable pharmacodynamic action at non-toxic concentrations in humans cenmed.comfishersci.canih.gov. Additionally, distinguishing between central and peripheral effects of B1 antagonists in certain experimental setups can pose a challenge in attributing observed outcomes nih.gov.

Despite these challenges, significant opportunities exist. The inducible nature of the B1 receptor under inflammatory conditions presents a compelling target for chronic pain and inflammatory diseases, where its activation is pathological rather than physiological wikipedia.org. The emerging understanding of the kinin system's role in acute conditions like COVID-19 and acute respiratory distress syndrome (ARDS) opens new therapeutic avenues for B1 receptor antagonists cenmed.comfishersci.canih.gov. Opportunities also lie in developing more sophisticated animal models and humanized systems that more accurately reflect human disease states, thereby improving the translatability of preclinical data tocris.com. The application of advanced imaging techniques with fluorescent probes offers the potential for real-time visualization and quantification of B1 receptor expression and activity in vivo, providing invaluable insights for drug development tocris.com. Finally, exploring combination therapies, such as combining B1 receptor antagonists with existing treatments for cancer, could unlock synergistic therapeutic benefits tocris.com. ELN 441958, with its favorable pharmacological and pharmacokinetic profile, is well-positioned to contribute to overcoming these translational challenges and realizing the therapeutic potential of B1 receptor antagonism.

Q & A

Q. What is the primary pharmacological target of ELN 441958, and how is its selectivity validated experimentally?

ELN 441958 is a potent neutral antagonist of the bradykinin B1 receptor, with a binding affinity (Ki) of 0.26 nM in IMR-90 cells. Its selectivity is determined through competitive binding assays comparing inhibition of B1 versus B2 receptors and opioid receptors (μ and δ). For instance, ELN 441958 exhibits >500-fold selectivity for B1 over B2 receptors and >2000-fold selectivity over μ and δ opioid receptors, validated using radioligand displacement assays (e.g., [³H]DAKD binding inhibition) . Researchers should use parallel assays with identical cell lines and conditions to ensure comparability.

Q. What experimental models are optimal for studying ELN 441958’s antagonistic activity?

In vitro binding assays using IMR-90 cells are standard for evaluating ELN 441958’s B1 receptor activity. The protocol involves incubating cells with [³H]DAKD (a B1 agonist ligand) and varying concentrations of ELN 441958 to calculate Ki values. For functional antagonism, follow-up studies may use tissue or organ models expressing endogenous B1 receptors, such as inflammation or pain models, to assess physiological responses .

Q. What critical parameters should be controlled when measuring ELN 441958’s binding affinity?

Key parameters include:

  • Cell Line Consistency : Use IMR-90 cells for B1 receptor binding to maintain reproducibility.
  • Incubation Conditions : Standardize pH (7.4), temperature (22°C), and incubation time (20 minutes) to match established protocols.
  • Ligand Concentration : Maintain [³H]DAKD at saturating levels to ensure competitive binding dynamics.
  • Data Normalization : Express results as % inhibition relative to controls and validate with nonlinear regression analysis for Ki determination .

Advanced Research Questions

Q. How can researchers minimize off-target effects in assays involving ELN 441958?

To mitigate off-target interactions:

  • Counter-Screen Against Related Receptors : Test ELN 441958 against B2, μ-opioid, and δ-opioid receptors using identical assay conditions.
  • Use Selective Agonists/Antagonists : Include controls like HOE-140 (B2 antagonist) to confirm specificity.
  • Structure-Activity Relationship (SAR) Analysis : Modify ELN 441958’s chemical scaffold (C29H29ClN4O2) to identify functional groups contributing to selectivity .

Q. What methodologies resolve contradictions in cross-reactivity data for ELN 441958?

Contradictory results may arise from variations in receptor expression levels or assay conditions. To address this:

  • Standardize Cell Lines : Use transfected cells with uniform receptor expression (e.g., HEK293 cells overexpressing B1/B2 receptors).
  • Validate with Orthogonal Assays : Combine radioligand binding with functional assays (e.g., calcium flux or cAMP measurement).
  • Apply Statistical Rigor : Use multivariate analysis to account for confounding variables, as recommended by NIH preclinical guidelines .

Q. How should ELN 441958 be integrated into in vivo studies of B1-mediated pathways?

  • Dose Optimization : Start with in vitro IC50 values (e.g., 0.26 nM) and adjust for bioavailability using pharmacokinetic modeling.
  • Disease Models : Employ B1 receptor-linked models (e.g., neuropathic pain or inflammation) and compare outcomes with B1-knockout controls.
  • Data Integration : Use ELNs (Electronic Lab Notebooks) to track experimental parameters, raw data, and analysis workflows, ensuring reproducibility .

Methodological Tables

Q. Table 1: Key Assay Parameters for ELN 441958

ParameterValue/RangePurposeReference
Cell LineIMR-90B1 receptor expression
Incubation Time20 minutesEquilibrium binding
Ligand Concentration80 µM ATPKinase activity standardization
Selectivity Threshold>500-fold (B1 vs. B2)Off-target exclusion

Q. Table 2: Troubleshooting Cross-Reactivity Issues

IssueSolutionValidation Method
B2 Receptor InteractionCounter-screen with HOE-140Radioligand displacement assay
Opioid Receptor BindingSAR analysisFunctional cAMP assay
Data VariabilityMultivariate statisticsNIH preclinical checklist

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Reactant of Route 1
Reactant of Route 1
ELN-441958
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
ELN-441958

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